molecular formula C12H19N5O3 B1298307 4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 626223-45-8

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

Katalognummer: B1298307
CAS-Nummer: 626223-45-8
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: JYHIPRJWQJAKKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves several steps. One common synthetic route includes the condensation of carboxylic acids and amines to form the corresponding amides . The reaction typically takes place in tetrahydrofuran (THF) as a solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

Analyse Chemischer Reaktionen

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .

Biologische Aktivität

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a heterocyclic compound characterized by a unique triazine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Its molecular formula is C12H18N6O2, with a molecular weight of approximately 281.31 g/mol. The compound's structural features suggest various interactions with biological targets, making it a subject of ongoing research.

Biological Activities

The biological activities of this compound are diverse and include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has shown potential in inhibiting specific enzymes involved in tumorigenesis and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This could lead to significant implications for cancer therapy and other diseases where enzyme regulation is critical.
  • Pharmacodynamics and Pharmacokinetics : Research is ongoing to elucidate the pharmacodynamic and pharmacokinetic profiles of this compound, which are essential for understanding its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with multiple biological targets. The presence of the morpholine moiety and the tert-butylamino group contributes to its unique properties. Comparative analysis with similar compounds reveals that modifications in these functional groups can significantly alter biological activity.

Compound NameMolecular FormulaKey Features
4-(tert-butylamino)-6-morpholino-[1,3,5]triazineC12H19N5O3Similar triazine structure; potential antitumor activity
6-{[4-(tert-butylamino)-6-morpholino-[1,3,5]triazine]-2-carboxylic acid}C16H23N7O3Contains additional functional groups enhancing bioactivity
4-(methylamino)-6-(piperidinyl)-[1,3,5]triazineC11H16N6Different amine group; potential for different biological activities

Case Studies

Recent studies have highlighted the anticancer efficacy of triazine derivatives:

  • In vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) showed an IC50 value of approximately 14.85 µM.
    • Jurkat (leukemia) exhibited an IC50 value of around 28.33 µM.
    These findings suggest a promising avenue for developing new anticancer agents based on the triazine scaffold .
  • Mechanistic Insights : The mechanisms underlying the anticancer effects are being investigated. Initial results indicate that these compounds may increase the concentration of pro-apoptotic factors such as C-caspase-3 and C-caspase-9 while decreasing anti-apoptotic proteins like Bcl-2 .

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future studies include:

  • Detailed Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects on cancer cells.
  • In vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.
  • Optimization of Structure : Modifying the chemical structure to enhance bioactivity and reduce toxicity.

Eigenschaften

IUPAC Name

4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-12(2,3)16-10-13-8(9(18)19)14-11(15-10)17-4-6-20-7-5-17/h4-7H2,1-3H3,(H,18,19)(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHIPRJWQJAKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359042
Record name BAS 07119533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626223-45-8
Record name BAS 07119533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.